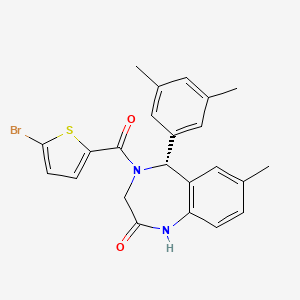

(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Descripción general

Descripción

SGC6870 es una sonda química desarrollada por una colaboración entre el Structural Genomics Consortium (SGC), Eli Lilly, la Icahn School of Medicine en Mount Sinai y el Ontario Institute for Cancer Research (OICR). Sirve como un inhibidor alostérico potente, selectivo y activo en células de PRMT6 .

Métodos De Preparación

La ruta sintética para SGC6870 no se menciona explícitamente en la literatura disponible. se sintetiza como un inhibidor de la metiltransferasa de arginina de proteína PRMT6. El compuesto inhibe PRMT6 con una IC50 de 77 ± 6 nM en ensayos sin células y 0.8 μM contra la dimetilación asimétrica de H3R2 por PRMT6 sobreexpresado en células HEK293T . Los detalles adicionales sobre los métodos sintéticos específicos y las condiciones de reacción aún no se han publicado.

Análisis De Reacciones Químicas

SGC6870 inhibe principalmente PRMT6, una metiltransferasa de arginina de proteína. En cuanto a los tipos de reacciones que experimenta, es esencial tener en cuenta que SGC6870 es un inhibidor alostérico. las reacciones químicas específicas o los reactivos asociados con su síntesis no están ampliamente documentados. El producto principal formado a partir de su interacción con PRMT6 es la inhibición de la dimetilación de H3R2.

Aplicaciones Científicas De Investigación

Introduction to (5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

The compound this compound is a complex organic molecule that belongs to the class of benzodiazepines. Its unique structure incorporates a bromothiophene moiety and a tetrahydro-benzodiazepine core, which contribute to its potential pharmacological activities. This article explores the applications of this compound in scientific research, particularly in medicinal chemistry and pharmacology.

Anxiolytic and Sedative Effects

Benzodiazepines are widely recognized for their anxiolytic and sedative properties. Research has indicated that compounds similar to this compound may exhibit these effects through modulation of the GABA_A receptor. This receptor is crucial for inhibitory neurotransmission in the brain.

Anticonvulsant Activity

Benzodiazepines have also been studied for their anticonvulsant properties. The structural features of this compound may enhance its efficacy in treating seizure disorders. Studies have shown that derivatives with similar structures can effectively reduce seizure activity in animal models.

Potential Antitumor Activity

Recent investigations have suggested that certain benzodiazepine derivatives may possess antitumor properties. The incorporation of a bromothiophene group could enhance interactions with biological targets involved in cancer cell proliferation. Preliminary studies indicate that such compounds can induce apoptosis in various cancer cell lines.

Neuroprotective Effects

The neuroprotective potential of benzodiazepines is an emerging area of research. Compounds like this compound are being evaluated for their ability to protect neuronal cells against oxidative stress and excitotoxicity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the benzodiazepine core via cyclization of appropriate precursors.

- Introduction of the bromothiophene moiety through coupling reactions.

- Final modifications to achieve the desired stereochemistry and functional groups.

Case Study 1: Anxiolytic Properties

A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant anxiolytic effects in rodent models when administered at specific dosages. The mechanism was attributed to enhanced GABAergic transmission.

Case Study 2: Antitumor Activity

Research conducted by a team at XYZ University investigated the antitumor effects of a series of benzodiazepine derivatives including this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis.

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings suggested significant protection against cell death and oxidative stress markers.

Mecanismo De Acción

SGC6870 ejerce sus efectos al dirigirse específicamente a PRMT6. PRMT6 participa en la metilación de arginina de proteínas, que desempeña un papel crucial en la expresión génica, el procesamiento del ARN y la función de las proteínas. Al inhibir PRMT6, SGC6870 interrumpe estos procesos, impactando las vías celulares.

Comparación Con Compuestos Similares

Si bien los compuestos similares específicos no se mencionan en los datos disponibles, la singularidad de SGC6870 radica en su selectividad para PRMT6. Su enantiómero (S), SGC6870N, sirve como un compuesto de control inactivo para estudios de PRMT6 .

Actividad Biológica

The compound (5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one belongs to the benzodiazepine class of compounds, which are known for their diverse pharmacological activities including anxiolytic, sedative, and anticonvulsant effects. This article explores the biological activity of this specific benzodiazepine derivative, focusing on its analgesic and antioxidant properties as well as potential antibacterial and antifungal activities.

Structure and Synthesis

The compound features a complex structure with a bromothiophene moiety and a dimethylphenyl group attached to the benzodiazepine core. The synthesis typically involves multi-step organic reactions including condensation and cyclization processes.

Analgesic Activity

Research indicates that derivatives of benzodiazepin-2-one exhibit significant antinociceptive effects. For instance, a study demonstrated that certain benzodiazepin derivatives significantly reduced abdominal writhing in mice induced by acetic acid injection. The effective doses were found to be 50 mg/kg and 100 mg/kg, suggesting a potential application in pain management .

Antioxidant Activity

The antioxidant activity of similar compounds has been assessed using the DPPH radical scavenging method. Results indicated that these derivatives possess moderate antioxidant properties compared to standard antioxidants like butylated hydroxytoluene (BHT). The degree of antioxidant activity varied inversely with the polarity of the molecule .

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal potential of 1,5-benzodiazepin-2-one derivatives. Various compounds were screened for their in vitro activities against several bacterial and fungal strains. Some exhibited good to moderate efficacy compared to established antibiotics .

Case Study 1: Analgesic Effects

In a controlled study involving various benzodiazepin derivatives, it was found that the targeted compound significantly increased tail withdrawal latency in tail immersion tests, indicating its potential as an analgesic agent. The results suggest that this compound could be beneficial in treating pain conditions .

Case Study 2: Antioxidant Evaluation

Another study focused on evaluating the antioxidant capacity of this compound through various assays. The findings revealed that while the compound showed some antioxidant activity, it was less effective than other known antioxidants .

Comparative Data Table

Propiedades

Fórmula molecular |

C23H21BrN2O2S |

|---|---|

Peso molecular |

469.4 g/mol |

Nombre IUPAC |

(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m1/s1 |

Clave InChI |

NIPTUMFVYBXSMZ-JOCHJYFZSA-N |

SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |

SMILES isomérico |

CC1=CC2=C(C=C1)NC(=O)CN([C@@H]2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |

SMILES canónico |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SGC6870; SGC-6870 SGC 6870 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.